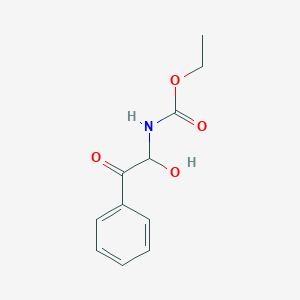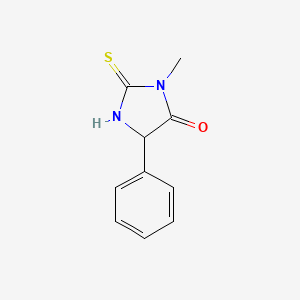![molecular formula C15H18N4O4S B12182623 3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B12182623.png)
3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of the piperazino group and the methylsulfonyl moiety in this compound enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone typically involves multiple steps, including the formation of the quinazolinone core and the subsequent introduction of the piperazino and methylsulfonyl groups. One common method involves the cyclization of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. This is followed by the alkylation of the quinazolinone with a suitable halide to introduce the 2-oxoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the quinazolinone core or the piperazino group.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the quinazolinone core or the piperazino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced forms of the quinazolinone core .
Scientific Research Applications
3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone Derivatives: These compounds share the quinazolinone core but differ in the substituents attached to the core.
Piperazino Derivatives: Compounds containing the piperazino group but with different core structures.
Methylsulfonyl Derivatives: Compounds with the methylsulfonyl moiety attached to different core structures.
Uniqueness
The uniqueness of 3-{2-[4-(methylsulfonyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone lies in its specific combination of the quinazolinone core, piperazino group, and methylsulfonyl moiety. This unique structure imparts distinct pharmacological properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C15H18N4O4S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]quinazolin-4-one |
InChI |
InChI=1S/C15H18N4O4S/c1-24(22,23)19-8-6-17(7-9-19)14(20)10-18-11-16-13-5-3-2-4-12(13)15(18)21/h2-5,11H,6-10H2,1H3 |
InChI Key |
GWRLBYNCHIMRQF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(acetylamino)phenyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12182546.png)
![2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12182548.png)
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12182549.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B12182552.png)



![4-chloro-N-[3-(4-methyl-1,4-diazepan-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B12182576.png)

![N-(4-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide](/img/structure/B12182591.png)
![13-[4-(Trifluoromethyl)phenyl]-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione](/img/structure/B12182595.png)
![1-(2-chloro-9H-purin-6-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]piperidine-3-carboxamide](/img/structure/B12182603.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B12182608.png)
